

# Spectroscopic Characterization of Methyl 2-bromo-4-formylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-bromo-4-formylbenzoate

CAS No.: 90484-52-9

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-bromo-4-formylbenzoate** ( $C_9H_7BrO_3$ ), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in drug development to ensure purity, confirm identity, and elucidate reaction mechanisms. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule.

## Molecular Structure and Expected Spectroscopic Features

**Methyl 2-bromo-4-formylbenzoate** is a disubstituted aromatic compound with three key functional groups: a methyl ester, a bromo substituent, and a formyl (aldehyde) group.[2] The relative positions of these groups on the benzene ring dictate the electronic environment of each atom and, consequently, the spectroscopic signatures. The bromine atom at position 2 and the formyl group at position 4 create a distinct substitution pattern that will be reflected in the NMR, IR, and MS data.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Methyl 2-bromo-4-formylbenzoate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural confirmation.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. Based on the structure, we can predict the following signals:

- **Aromatic Protons:** The three protons on the aromatic ring will be in different chemical environments due to the influence of the surrounding substituents. They are expected to appear in the downfield region (typically 7.0-8.5 ppm for aromatic protons).<sup>[3]</sup> The electron-withdrawing nature of the aldehyde and ester groups, along with the bromine atom, will deshield these protons.
- **Aldehyde Proton:** The proton of the formyl group is highly deshielded and will appear as a singlet at a very downfield chemical shift, typically in the range of 9.5-10.5 ppm.
- **Methyl Ester Protons:** The three protons of the methyl group of the ester will be in a relatively shielded environment and will appear as a sharp singlet further upfield, likely around 3.9-4.0 ppm.<sup>[4]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **Methyl 2-bromo-4-formylbenzoate**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aldehyde-H	9.5 - 10.5	Singlet (s)
Aromatic-H	7.5 - 8.5	Multiplet (m)
Methyl Ester-H	3.9 - 4.0	Singlet (s)

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will reveal the number of unique carbon atoms in the molecule.

- **Carbonyl Carbons:** The carbon atoms of the ester and aldehyde carbonyl groups are significantly deshielded and will appear at the downfield end of the spectrum, typically between 160-200 ppm. The aldehyde carbonyl is generally more deshielded than the ester carbonyl.
- **Aromatic Carbons:** The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents. The carbon attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and "heavy atom" effect. The carbons attached to the ester and aldehyde groups will also be downfield. Aromatic carbons typically resonate between 120-140 ppm.<sup>[5]</sup>
- **Methyl Carbon:** The carbon of the methyl ester group will be the most shielded, appearing upfield around 50-55 ppm.<sup>[6]</sup>

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **Methyl 2-bromo-4-formylbenzoate**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Aldehyde C=O	185 - 195
Ester C=O	160 - 170
Aromatic C-Br	115 - 125
Aromatic C-CHO	130 - 140
Aromatic C-COOCH <sub>3</sub>	130 - 140
Other Aromatic C-H	125 - 135
Methyl Ester C	50 - 55

## Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-bromo-4-formylbenzoate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.[7] Ensure the sample is fully dissolved to avoid line broadening.
- Instrument Setup: Place the NMR tube in the spectrometer.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is essential for high resolution.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the expected range (e.g., 0-220 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the spectra and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).[8]

Caption: Workflow for IR data acquisition and analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

## Interpretation of the Mass Spectrum

For **Methyl 2-bromo-4-formylbenzoate**, electron ionization (EI) is a common technique.

- **Molecular Ion Peak ( $M^+$ ):** The molecular ion peak will be observed at an  $m/z$  corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 ratio. [9] Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at  $M^+$  and  $M+2^+$ . The calculated monoisotopic mass of  $\text{C}_9\text{H}_7^{79}\text{BrO}_3$  is approximately 241.96 g/mol .
- **Fragmentation Pattern:** The molecular ion can undergo fragmentation, leading to characteristic daughter ions. Common fragmentation pathways for this molecule include:
  - Loss of a methoxy radical ( $\bullet\text{OCH}_3$ ): This would result in a fragment ion at  $m/z$   $[M - 31]^+$ .
  - Loss of a bromine radical ( $\bullet\text{Br}$ ): Cleavage of the C-Br bond would give a fragment at  $m/z$   $[M - 79]^+$  and  $[M - 81]^+$ . [10] \* Loss of the formyl group ( $\bullet\text{CHO}$ ): This would lead to a fragment at  $m/z$   $[M - 29]^+$ . [11] \*  $\alpha$ -cleavage of the aldehyde: Loss of a hydrogen radical ( $\bullet\text{H}$ ) from the aldehyde is also possible, giving a fragment at  $m/z$   $[M - 1]^+$ . [12] Table 4: Predicted Major Fragment Ions in the Mass Spectrum of **Methyl 2-bromo-4-formylbenzoate**

$m/z$ (for $^{79}\text{Br}$ )	Proposed Fragment
242 / 244	$[\text{M}]^+\bullet$ (Molecular ion)
211 / 213	$[\text{M} - \text{OCH}_3]^+$
213 / 215	$[\text{M} - \text{H} - \text{CO}]^+$
183 / 185	$[\text{M} - \text{COOCH}_3]^+$
163	$[\text{M} - \text{Br}]^+$
135	$[\text{M} - \text{Br} - \text{CO}]^+$

## Experimental Protocol for Mass Spectrometry

The following is a general procedure for obtaining a mass spectrum using a direct insertion probe with electron ionization.

Protocol:

- Sample Preparation: Place a small amount of the solid sample into a capillary tube.
- Instrument Setup:
  - Insert the capillary tube into the direct insertion probe.
  - Introduce the probe into the high-vacuum source of the mass spectrometer.
- Data Acquisition:
  - Gradually heat the probe to volatilize the sample into the ion source.
  - The vaporized molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
  - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
  - The detector records the abundance of each ion.
- Data Analysis:
  - Identify the molecular ion peak and its isotopic pattern.
  - Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

## Conclusion

The comprehensive spectroscopic analysis of **Methyl 2-bromo-4-formylbenzoate** using NMR, IR, and MS provides a detailed and validated method for its identification and characterization. The predicted data, based on established principles and data from analogous structures, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development in fields where this compound is a critical building block.

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